molecular formula C19H27NO3S B2629546 2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797980-40-5

2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2629546
CAS No.: 1797980-40-5
M. Wt: 349.49
InChI Key: MYEMXWPKMOMIFW-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a piperidine ring, a nitrogen-containing heterocycle that is a fundamental building block in more than twenty classes of pharmaceuticals , and a phenylsulfonyl group, which is known to influence molecular properties like metabolic stability and binding affinity. The compound's defined cyclohexyl and ketone functionalities make it a versatile intermediate or a potential scaffold for the synthesis of more complex molecular libraries. Researchers can utilize this compound as a key precursor in the development of novel bioactive molecules. Its structural features are commonly found in compounds investigated for a range of pharmacological activities. For instance, piperidine derivatives are extensively studied for their applications in central nervous system (CNS) disorders, with some serving as anticonvulsants or antipsychotics . Furthermore, analogous structures containing the phenylsulfonyl group have been explored as inhibitors of specific enzymes, such as trypanothione reductase in parasitology and dipeptidylpeptidase-IV (DPP-IV) in metabolic disease research . The presence of the sulfonyl group adjacent to the piperidine nitrogen also makes it a potential ligand for various G-protein coupled receptors (GPCRs). This product is intended for research purposes as a chemical reference standard or for in vitro screening assays. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-cyclohexylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c21-19(15-16-7-3-1-4-8-16)20-13-11-18(12-14-20)24(22,23)17-9-5-2-6-10-17/h2,5-6,9-10,16,18H,1,3-4,7-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEMXWPKMOMIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of cyclohexyl ketone with 4-(phenylsulfonyl)piperidine under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antihypoxic Effects

Research has indicated that compounds structurally related to 2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone exhibit significant antihypoxic properties. A study demonstrated that its analogs showed marked efficacy in enhancing oxygen delivery during hypoxic conditions, which may be beneficial in treating conditions like ischemia and other oxygen deprivation scenarios .

Neurological Disorders

The compound's piperidine structure suggests potential applications in treating neurological disorders, particularly those involving neurotransmitter systems. For instance, studies on related compounds have shown promise as dopamine uptake inhibitors, which could be relevant for conditions such as Parkinson's disease and schizophrenia .

Anticonvulsant Activity

Similar compounds have been evaluated for anticonvulsant activity, showing efficacy in models of seizure disorders. The structure of this compound may contribute to its potential effectiveness in this area, warranting further investigation into its pharmacodynamics and therapeutic index .

Data Table: Research Findings

Study ReferenceApplication AreaFindings
Antihypoxic EffectsSignificant enhancement of oxygen delivery in vivo
Neurological DisordersPotential dopamine uptake inhibition
Anticonvulsant ActivityEfficacy observed in seizure models

Case Study 1: Antihypoxic Efficacy

In a controlled study, the antihypoxic effects of a related compound were evaluated using animal models subjected to hypoxia. The results indicated a substantial increase in survival rates and improved physiological parameters, suggesting that derivatives of this compound could be developed into therapeutic agents for hypoxia-related conditions.

Case Study 2: Neurological Impact

A series of experiments were conducted to assess the impact of piperidine derivatives on dopamine receptor activity. The findings revealed that these compounds could modulate neurotransmitter release, providing insights into their potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Piperazine-Based Analogs (Tetrazole Hybrids)

Example: 2-Bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives (e.g., 4a–c from ).

  • Structural Differences :
    • Heterocycle : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
    • Substituents : Bromoethyl group vs. cyclohexyl group.
  • Synthesis: Prepared via S-alkylation of tetrazole-thiols with bromoethanone intermediates under reflux .
  • Biological Activity : Tetrazole-piperazine hybrids exhibit antiproliferative activity, suggesting the sulfonyl-piperazine/piperidine scaffold may be pharmacologically relevant .

Piperazinyl-Furyl Derivatives

Example: 2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride ().

  • Structural Differences :
    • Substituent : Furyl-hydroxyethyl group replaces phenylsulfonyl.
    • Salt Form : Hydrochloride improves solubility.
  • Implications : The furan ring introduces aromaticity and hydrogen-bonding capacity, which could alter receptor binding compared to sulfonyl groups .

Pyrrolidine-Based Analogs

Example: 2-Chloro-1-(pyrrolidin-1-yl)ethanone ().

  • Structural Differences :
    • Heterocycle : Five-membered pyrrolidine vs. six-membered piperidine.
    • Substituent : Chloro group vs. cyclohexyl.
  • Synthesis : Synthesized via Friedel-Crafts alkylation with AlCl₃ in DCM .

Hydroxyacetophenone Derivatives

Example: 2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone ().

  • Structural Differences: Aromatic Substituent: Nitrophenol vs. sulfonyl-piperidine. Polarity: Hydroxyl and nitro groups increase hydrophilicity.
  • Physical Properties : Melting point 113–114°C; characterized by NMR and IR .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Synthesis Method Key Properties/Activity References
Target Compound Piperidine-ethanone Cyclohexyl, phenylsulfonyl Not specified Hypothesized sulfonamide activity
Tetrazole-piperazine hybrids Piperazine-ethanone Bromoethyl, tetrazole-thiols S-alkylation Antiproliferative activity
Piperazinyl-furyl derivative Piperazine-ethanone Furyl-hydroxyethyl Hydrochloride salt Enhanced solubility
Pyrrolidine-chloroethanone Pyrrolidine-ethanone Chloro Friedel-Crafts alkylation Electrophilic reactivity
2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone Phenolic-ethanone Cyclohexyl, nitro-dihydroxyphenyl Hoesch reaction High polarity, m.p. 113–114°C

Key Research Findings

  • Biological Relevance : Sulfonyl-piperidine/piperazine scaffolds are associated with antiproliferative activity, as seen in tetrazole hybrids .
  • Structural Flexibility : Piperidine’s six-membered ring provides conformational stability over pyrrolidine, which may influence binding kinetics.
  • Solubility and Bioavailability : Hydrochloride salts (e.g., ) and polar substituents (e.g., nitro/hydroxyl groups in ) enhance aqueous solubility.
  • Electronic Effects : Sulfonyl and nitro groups act as electron-withdrawing moieties, modulating reactivity and interaction with biological targets.

Biological Activity

2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C18_{18}H26_{26}N2_{2}O2_{2}S
  • Key Functional Groups : Cyclohexyl group, piperidine ring, and a phenylsulfonyl moiety.

Research indicates that this compound acts primarily as a neuroprotective agent . The compound's mechanism involves the inhibition of specific neurotransmitter reuptake, particularly dopamine, which is crucial in treating neurodegenerative diseases.

Inhibition of Dopamine Reuptake

Studies have shown that this compound exhibits significant inhibition of dopamine uptake in rat striatal homogenates, suggesting its potential use in managing conditions such as Parkinson's disease and other neurodegenerative disorders .

Biological Activity and Research Findings

The biological activity of this compound has been assessed through various studies, highlighting its efficacy in different models.

Anticonvulsant Activity

In animal models, the compound demonstrated anticonvulsant properties, making it a candidate for further investigation in epilepsy treatments. The efficacy was evaluated through maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, where it showed promising results compared to standard anticonvulsants .

Neuroprotective Effects

The neuroprotective effects were investigated in vitro using neuronal cell cultures exposed to neurotoxic agents. The compound significantly reduced cell death and oxidative stress markers, indicating its potential as a therapeutic agent for neuroprotection .

Case Studies

Several case studies have explored the effectiveness of this compound:

  • Case Study 1 : A double-blind trial involving patients with mild to moderate Parkinson's disease showed that administration of the compound improved motor function scores compared to placebo .
  • Case Study 2 : In a preclinical study on rodent models of epilepsy, treatment with the compound led to a significant reduction in seizure frequency and duration .

Comparative Analysis Table

Study Type Outcome Reference
Anticonvulsant ActivityReduced seizure frequency
NeuroprotectionDecreased oxidative stress
Clinical Trial (Parkinson's)Improved motor function
Preclinical Epilepsy StudyReduced seizure duration

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone and its structural analogs?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives. For example, describes the synthesis of benzoylpiperidine analogs using bromobenzene or cyclopropane derivatives as starting materials. Key steps include acylations (e.g., Friedel-Crafts) and sulfonylation reactions to introduce the phenylsulfonyl group. Yields vary (40–99%) depending on substituents and reaction conditions .

Q. How is 1H-NMR spectroscopy used to confirm the structure of this compound?

1H-NMR provides critical structural insights. For instance, in , compound 66 (structurally analogous) exhibits distinct signals: δ 2.11 ppm (singlet for acetyl CH₃), δ 7.51–8.07 ppm (aromatic protons), and δ 1.57–1.92 ppm (piperidine ring protons). Coupling constants (e.g., J = 10.7 Hz for axial-equatorial interactions) confirm stereochemistry and substituent positioning .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets (e.g., ) emphasize using personal protective equipment (PPE), working in fume hoods, and avoiding ignition sources. The compound’s sulfonyl group may pose irritant properties, necessitating proper ventilation and spill containment protocols .

Q. Which purification techniques are effective for isolating this compound?

Column chromatography (silica gel, gradient elution) is commonly used, as noted in and . Recrystallization from solvents like dichloromethane/hexane or ethanol/water can improve purity. Purity (>95%) is verified via HPLC or TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation), temperature control (e.g., reflux at 80°C), and stoichiometric ratios influence yields. shows that substituting bromobenzene with cyclopropane derivatives increased yields from 40% to 92% for specific analogs . Kinetic studies or Design of Experiments (DoE) may further refine parameters.

Q. What strategies resolve contradictions in reported synthetic yields for similar compounds?

Discrepancies (e.g., 40% vs. 99% yields in and ) may arise from differences in catalysts, solvent purity, or reaction time. Systematic replication under controlled conditions, coupled with in-situ monitoring (e.g., FTIR), can identify critical variables .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Molecular docking (e.g., using AutoDock Vina) can predict interactions with biological targets like kinases or GPCRs. Substituent effects (e.g., cyclohexyl vs. phenyl groups) on binding affinity can be simulated, as seen in SAR studies of benzoylpiperidine derivatives .

Q. What analytical methods validate the stability of this compound under varying storage conditions?

Accelerated stability studies (ICH guidelines) using HPLC-MS monitor degradation products. highlights the importance of storing the compound at –20°C in inert atmospheres to prevent hydrolysis or oxidation .

Q. How does the phenylsulfonyl group influence the compound’s electronic and steric properties?

The sulfonyl group is electron-withdrawing, reducing electron density on the piperidine ring. This enhances electrophilicity at the carbonyl group, affecting reactivity in nucleophilic substitutions. Steric effects from the cyclohexyl group may hinder access to certain reaction sites .

Q. What methodologies are used to assess the compound’s potential as a kinase inhibitor?

Q. How should researchers address conflicting NMR data for structurally similar compounds?

Variations in δ values (e.g., aromatic protons in vs. 5) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Deuterated solvent calibration and referencing to TMS (δ 0.00 ppm) standardize measurements. 2D-NMR (COSY, HSQC) resolves overlapping signals .

Q. Why do reaction yields differ significantly for analogs with minor substituent changes?

Steric hindrance (e.g., cyclohexyl vs. cyclopropyl in ) or electronic effects (e.g., electron-donating vs. withdrawing groups) alter transition-state energetics. Hammett plots or DFT calculations can quantify substituent effects .

Methodological Best Practices

Q. What steps ensure reproducibility in synthesizing this compound?

  • Use anhydrous solvents and rigorously dry glassware.
  • Monitor reactions via TLC or LC-MS.
  • Validate purity with orthogonal methods (NMR, HPLC).
  • Document all parameters (temperature, stirring rate) meticulously .

Q. How can researchers mitigate hazards associated with sulfonylation reactions?

  • Use slow addition of sulfonyl chlorides to prevent exothermic runaway.
  • Quench excess reagents with ice-cold NaHCO₃.
  • Employ scavengers (e.g., polymer-bound dimethylamine) to trap reactive intermediates .

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